molecular formula C21H22BrNO6S B11664393 [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

Cat. No.: B11664393
M. Wt: 496.4 g/mol
InChI Key: TXSRUVVXURWMMP-UHFFFAOYSA-N
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Description

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a brominated phenyl ring, a morpholine carbothioyl group, and a trimethoxybenzoate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of a phenyl ring followed by the introduction of a morpholine carbothioyl group. The final step involves esterification with 3,4,5-trimethoxybenzoic acid. Reaction conditions often require the use of catalysts such as copper or palladium, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The brominated phenyl ring and morpholine carbothioyl group can bind to active sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • [4-chloro-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate
  • [4-fluoro-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

Uniqueness

Compared to similar compounds, [4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate exhibits unique reactivity due to the presence of the bromine atom. This allows for specific interactions and reactions that are not possible with other halogenated derivatives. Additionally, the combination of the morpholine carbothioyl group and the trimethoxybenzoate moiety provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H22BrNO6S

Molecular Weight

496.4 g/mol

IUPAC Name

[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C21H22BrNO6S/c1-25-17-10-13(11-18(26-2)19(17)27-3)21(24)29-16-5-4-14(22)12-15(16)20(30)23-6-8-28-9-7-23/h4-5,10-12H,6-9H2,1-3H3

InChI Key

TXSRUVVXURWMMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)Br)C(=S)N3CCOCC3

Origin of Product

United States

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